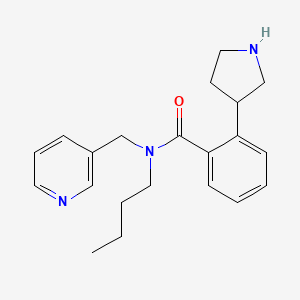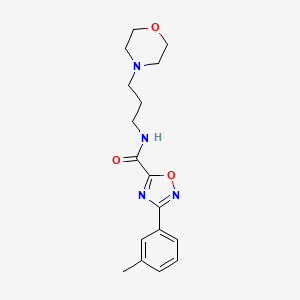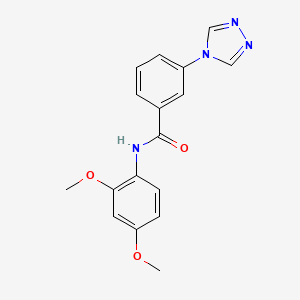![molecular formula C17H26ClNO3 B5434885 Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5434885.png)
Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a 2-methylphenoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the 2-Methylphenoxyethyl Group: This step involves the reaction of the piperidine derivative with 2-methylphenol in the presence of a suitable base, such as sodium hydride, to form the 2-methylphenoxyethyl group.
Esterification: The carboxylic acid group on the piperidine ring is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Formation of the Hydrochloride Salt: The final step involves the reaction of the ethyl ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isonipecotate: Another piperidine derivative with similar structural features.
Ethyl nipecotate hydrochloride: A compound with a similar piperidine ring and ester group.
Uniqueness
Ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the 2-methylphenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry.
Propiedades
IUPAC Name |
ethyl 1-[2-(2-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-3-20-17(19)15-8-10-18(11-9-15)12-13-21-16-7-5-4-6-14(16)2;/h4-7,15H,3,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGVTUTPDUCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5434812.png)
![7-acetyl-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434815.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5434822.png)
![N-ethyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434842.png)
![[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(2-methylphenyl)phenyl]methanone](/img/structure/B5434849.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[6-methyl-2-(methylamino)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5434857.png)

![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5434872.png)

![N-[2-methyl-3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5434891.png)
![6-Methyl-3-[[methyl(2-pyridin-2-ylethyl)amino]methyl]chromen-4-one](/img/structure/B5434896.png)
![2,2,3,3-tetrafluoropropyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B5434902.png)
![2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE](/img/structure/B5434908.png)
